N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
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Overview
Description
The compound “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group attached to two carbon atoms. They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. It also has a benzoyl group attached to one of the nitrogen atoms in the ring, and a cyclohexanesulfonamide group attached to the other nitrogen .Scientific Research Applications
Synthesis and Chemical Reactivity
Research into N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide and its derivatives has focused on their synthesis and potential as building blocks in organic chemistry. One study described the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a cyclopropanation process. This process introduced a novel type of heterocyclic system, suggesting the utility of such compounds in developing new chemical entities with potential biological activities (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Another significant area of research is the exploration of tetrahydroisoquinoline derivatives as anticancer agents. The structural motif of tetrahydroisoquinoline is common in biologically active molecules, making its derivatives valuable in pharmaceutical research. Synthesized analogs showed potent cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of these compounds (Redda, Gangapuram, & Ardley, 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-22(17-8-3-1-4-9-17)24-15-7-10-18-16-19(13-14-21(18)24)23-28(26,27)20-11-5-2-6-12-20/h1,3-4,8-9,13-14,16,20,23H,2,5-7,10-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXOGTQFNISJAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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